molecular formula C19H26N6O2S B10997843 4-benzyl-N-(2-oxo-2-{[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]amino}ethyl)piperazine-1-carboxamide

4-benzyl-N-(2-oxo-2-{[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]amino}ethyl)piperazine-1-carboxamide

Cat. No.: B10997843
M. Wt: 402.5 g/mol
InChI Key: OFAFROYCAYORAZ-UHFFFAOYSA-N
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Description

4-benzyl-N-(2-oxo-2-{[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]amino}ethyl)piperazine-1-carboxamide is a complex organic compound that features a piperazine ring, a thiadiazole moiety, and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-(2-oxo-2-{[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]amino}ethyl)piperazine-1-carboxamide typically involves multiple stepsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification through crystallization or chromatography to achieve the required quality standards .

Chemical Reactions Analysis

Types of Reactions

4-benzyl-N-(2-oxo-2-{[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]amino}ethyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-benzyl-N-(2-oxo-2-{[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]amino}ethyl)piperazine-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-benzyl-N-(2-oxo-2-{[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]amino}ethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives and thiadiazole-containing molecules. Examples include:

Uniqueness

The uniqueness of 4-benzyl-N-(2-oxo-2-{[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]amino}ethyl)piperazine-1-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C19H26N6O2S

Molecular Weight

402.5 g/mol

IUPAC Name

4-benzyl-N-[2-oxo-2-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)amino]ethyl]piperazine-1-carboxamide

InChI

InChI=1S/C19H26N6O2S/c1-14(2)17-22-23-18(28-17)21-16(26)12-20-19(27)25-10-8-24(9-11-25)13-15-6-4-3-5-7-15/h3-7,14H,8-13H2,1-2H3,(H,20,27)(H,21,23,26)

InChI Key

OFAFROYCAYORAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)CNC(=O)N2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

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